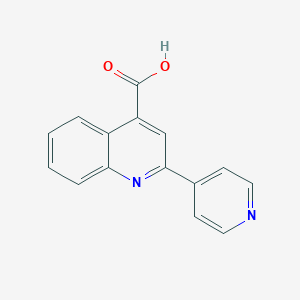
Tricarbonyle de cyclopentadiényl-rhénium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tricarbonyl(cyclopentadienyl)rhenium and its derivatives involves various organometallic reactions. Notably, the preparation of new tricarbonyl(cyclopentadienyl)rhenium derivatives through a reaction involving cyclopentadienyl-ligand transfer has been described, demonstrating high yields and showcasing the adaptability of this compound for further functionalization (Masi et al., 2004).
Molecular Structure Analysis
The molecular structure of tricarbonyl(η^5-pentamethylcyclopentadienyl)rhenium complexes reveals a rich diversity in coordination geometry and metal-ligand interactions. Single-crystal X-ray diffraction techniques have been employed to characterize the structures, showing that the rhenium center exhibits a distorted square-pyramidal geometry, with metal-metal distances consistent with single bonds as per the EAN rule (Herrmann et al., 1984).
Chemical Reactions and Properties
Tricarbonyl(η^5-2,4-cyclopentadien-1-yl)-rhenium complexes participate in a variety of chemical reactions, including oxidative decarbonylation processes under photochemical conditions, leading to the formation of novel oxo—rhenium complexes. These processes highlight the reactive nature of the cyclopentadienyl rhenium carbonyl complexes and their potential for generating new organometallic compounds (Herrmann et al., 1984).
Physical Properties Analysis
The physical properties of tricarbonyl(η^5-cyclopentadienyl)-rhenium complexes, such as solubility, melting points, and thermal stability, are influenced by the substitution pattern on the cyclopentadienyl ring and the electronic nature of the carbonyl ligands. These properties are crucial for determining the applicability of these compounds in various scientific and industrial processes.
Chemical Properties Analysis
The chemical properties of tricarbonyl(η^5-cyclopentadienyl)-rhenium complexes, including their reactivity towards various organic and inorganic substrates, redox behavior, and catalytic activity, are central to their utility in organic synthesis, catalysis, and material science. The electron-rich metal center and the ability to undergo ligand exchange make these complexes versatile reagents and catalysts for a wide range of chemical transformations.
Applications De Recherche Scientifique
Catalyse asymétrique
Le tricarbonyle de cyclopentadiényl-rhénium est utilisé dans la catalyse asymétrique, en particulier dans le transfert énantiosélectif de phényl sur les aldéhydes . Ce processus est crucial pour la production de composés chiraux, qui ont des implications importantes dans les produits pharmaceutiques, où la chiralité des molécules peut affecter l'efficacité du médicament.
Chimie médicinale
En chimie médicinale, ce composé a été étudié pour son potentiel en tant que modulateur sélectif des récepteurs aux œstrogènes (SERM) . Les SERM sont une classe de médicaments qui agissent sur le récepteur aux œstrogènes et sont utilisés dans le traitement du cancer du sein et de l'ostéoporose. La stabilité et la lipophilie du this compound en font un candidat prometteur pour le développement de nouveaux médicaments .
Science des matériaux
Le this compound sert de matériau précurseur dans le dépôt en couches minces, qui est crucial en science des matériaux pour créer des revêtements qui peuvent améliorer la durabilité et la fonctionnalité des matériaux . Ses applications s'étendent à la chimie industrielle, à la fabrication des LED et au développement de matériaux à l'échelle nanométrique .
Synthèse organique
Le composé est également utilisé en synthèse organique, où il facilite la formation de liaisons C–N via des réactions d'amination réductrice et d'emprunt d'hydrogène . Ces réactions sont fondamentales dans la construction de molécules organiques complexes, y compris les produits pharmaceutiques et les produits agrochimiques.
Chimie analytique
En chimie analytique, le this compound est utilisé pour son comportement thermique dans les études de pression de vapeur et comme précurseur de carbonyle dans le dépôt chimique en phase vapeur (CVD) et le dépôt en couche atomique (ALD) . Ces techniques sont essentielles pour le dépôt précis de couches minces dans les applications semiconductrices.
Radiopharmaceutiques
La recherche a indiqué le potentiel du this compound dans les radiopharmaceutiques. Sa structure stable et compacte le rend adapté au marquage et à l'imagerie dans les diagnostics médicaux, ainsi qu'aux applications thérapeutiques utilisant des radionucléides appropriés .
Safety and Hazards
The safety data sheet for this compound suggests that it should be handled with care. If inhaled or swallowed, or if it comes into contact with skin or eyes, medical attention should be sought . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .
Mécanisme D'action
Target of Action
Cyclopentadienylrhenium tricarbonyl has been studied as a selective estrogen-receptor modulator (SERM) in the cyclopentadienylrhenium tricarbonyl series . The primary targets of this compound are estrogen receptors, which play a crucial role in many biological processes, including reproductive development and function.
Mode of Action
The compound interacts with its targets, the estrogen receptors, by binding to them. This binding can cause changes in the conformation of the receptors, which can then influence the transcription of certain genes . The exact nature of these changes and their downstream effects are still under investigation.
Biochemical Pathways
The affected pathways primarily involve the estrogen signaling pathway. When the compound binds to the estrogen receptors, it can influence the transcription of genes that are regulated by these receptors . The downstream effects of this can include changes in cell growth and differentiation, among other processes.
Pharmacokinetics
It is known that the compound is stable in biological media, compact, lipophilic, and easy to handle . These properties suggest that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of Cyclopentadienylrhenium tricarbonyl’s action are likely to be diverse, given its role as a modulator of estrogen receptors. These effects could potentially include changes in cell growth and differentiation, as well as other processes regulated by estrogen signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cyclopentadienylrhenium tricarbonyl. For example, the presence of other molecules that can bind to estrogen receptors may influence the compound’s ability to interact with its targets. Additionally, factors such as pH and temperature could potentially affect the stability of the compound .
Propriétés
InChI |
InChI=1S/C5H5.3CO.Re/c1-2-4-5-3-1;3*1-2;/h1-5H;;;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNHOYLCNXAAGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.[Re] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5O3Re |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153007 |
Source


|
| Record name | Rhenium, tricarbonyl(eta5-2,4-cyclopentadien-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12079-73-1 |
Source


|
| Record name | Rhenium, tricarbonyl(eta5-2,4-cyclopentadien-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentadienylrhenium tricarbonyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

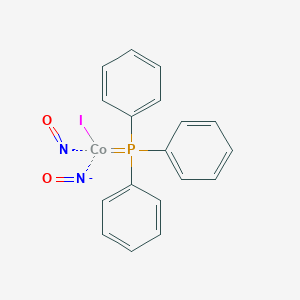
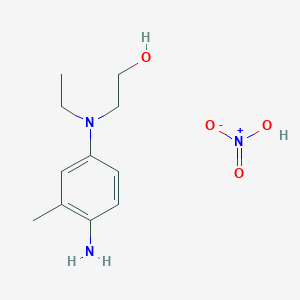
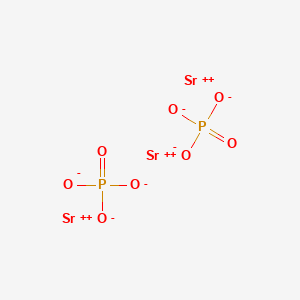
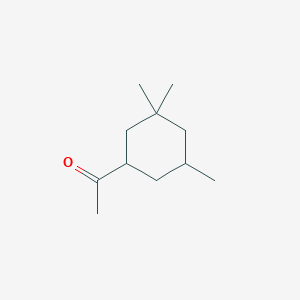





![Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B85170.png)
